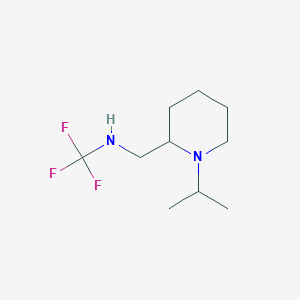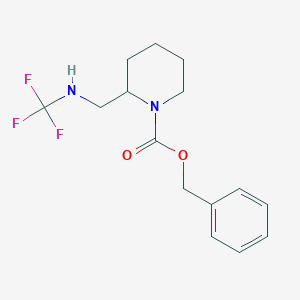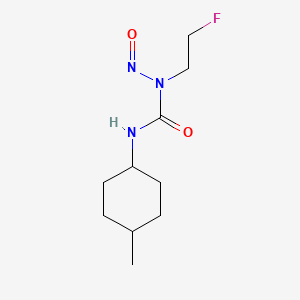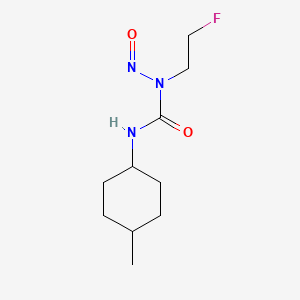
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is a synthetic organic compound with a unique structure that combines a urea backbone with fluoroethyl, methylcyclohexyl, and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- typically involves the reaction of 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The fluoroethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoroethyl)-N’-(4-methylcyclohexyl)-N-nitrosourea
- N-(2-Fluoroethyl)-N-nitrosourea
- N-(4-Methylcyclohexyl)-N-nitrosourea
Uniqueness
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoroethyl and methylcyclohexyl groups enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
51759-73-0 |
|---|---|
Molecular Formula |
C10H18FN3O2 |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18FN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |
InChI Key |
JHSQNRZJTAOPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


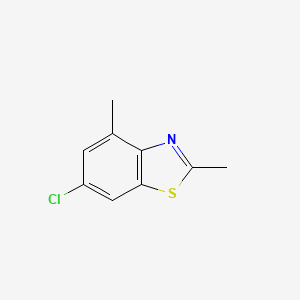

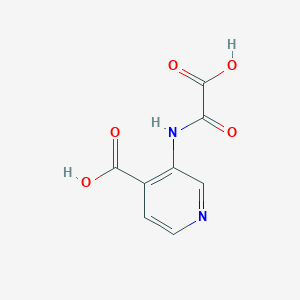

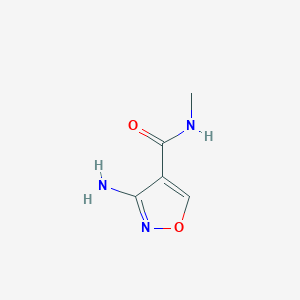
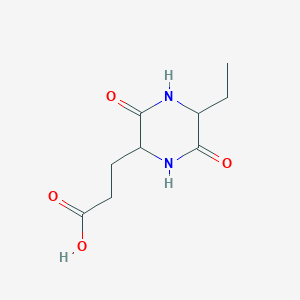
![4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955147.png)
